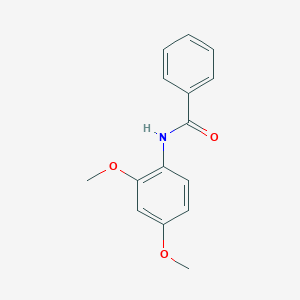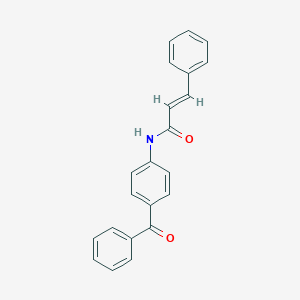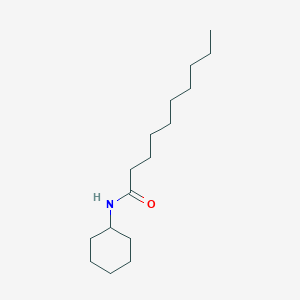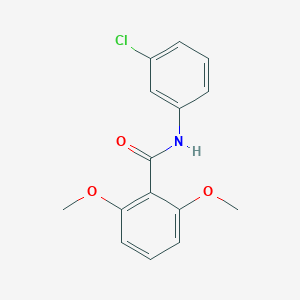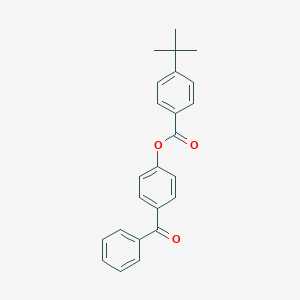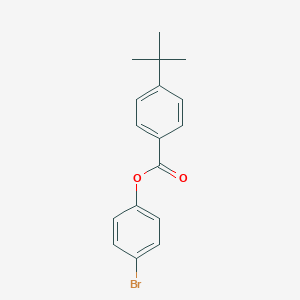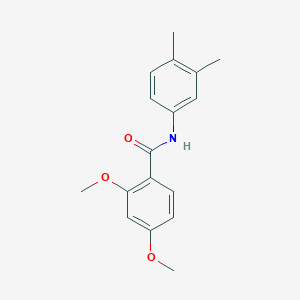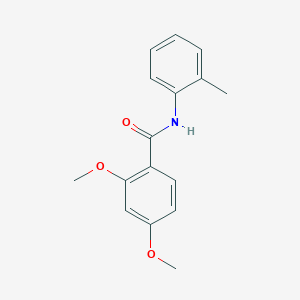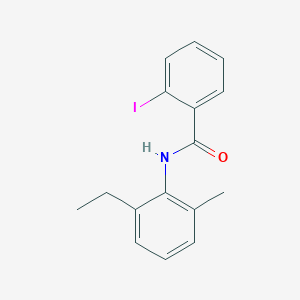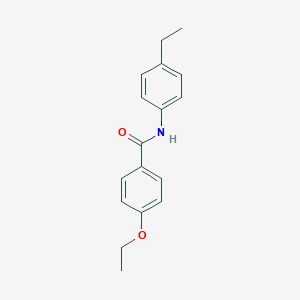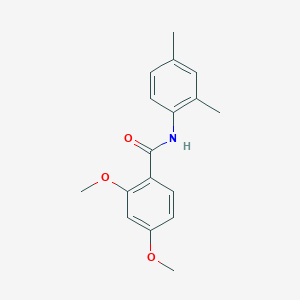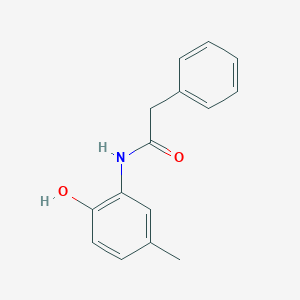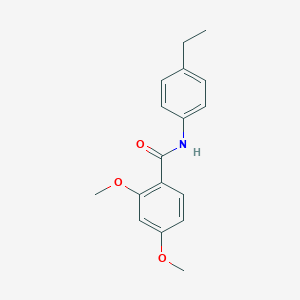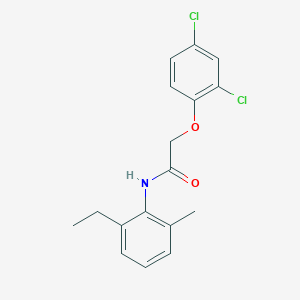
2-(2,4-Dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, commonly known as Butachlor, is a herbicide widely used in agriculture to control weeds in rice paddies. It was first introduced in 1974 and has since become one of the most extensively used herbicides globally. The chemical structure of Butachlor is similar to other herbicides such as Acetochlor and Alachlor.
Wirkmechanismus
The mechanism of action of Butachlor involves the inhibition of photosynthesis in plants. It works by blocking the electron transport chain in chloroplasts, which leads to the production of reactive oxygen species and ultimately cell death. Butachlor is known to be selective in its action, meaning that it only affects plants and not animals.
Biochemical and Physiological Effects:
Butachlor has been shown to have several biochemical and physiological effects on plants. It inhibits the activity of several enzymes involved in the photosynthetic process, such as ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). It also affects the synthesis of chlorophyll, leading to a decrease in the photosynthetic rate. Additionally, Butachlor has been shown to affect the growth and development of rice plants, leading to changes in plant morphology and yield.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Butachlor is its effectiveness in controlling weeds in rice paddies. It is also relatively inexpensive and easy to apply. However, Butachlor has some limitations when used in lab experiments. Its toxicity to plants may vary depending on the species, making it difficult to compare results across different studies. Additionally, Butachlor may have unintended effects on non-target organisms such as insects and soil microorganisms.
Zukünftige Richtungen
Several future directions for research on Butachlor can be explored. One area of research could focus on developing more selective herbicides that target specific weeds while minimizing the impact on non-target organisms. Another area of research could focus on the development of new formulations of Butachlor that are more environmentally friendly and have reduced toxicity to plants and animals. Finally, research could explore the potential use of Butachlor in other crops and agricultural systems beyond rice paddies.
Conclusion:
In conclusion, Butachlor is a widely used herbicide that has been extensively studied for its efficacy in controlling weeds in rice paddies. Its mechanism of action involves the inhibition of photosynthesis in plants, which leads to cell death. While Butachlor has several advantages, such as its effectiveness and low cost, it also has some limitations when used in lab experiments. Future research can explore new formulations and applications of Butachlor to improve its effectiveness and minimize its impact on the environment.
Synthesemethoden
Butachlor is synthesized by the reaction of 2,4-dichlorophenoxyacetic acid with 2-ethyl-6-methylaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. The reaction mixture is then heated, and the resulting product is purified through a series of steps such as filtration, washing, and drying.
Wissenschaftliche Forschungsanwendungen
Butachlor has been extensively studied for its efficacy in controlling weeds in rice paddies. Several studies have shown that Butachlor is effective in controlling a wide range of weeds, including grasses and broadleaf weeds. It is also known to have a long residual effect, which makes it an ideal herbicide for rice cultivation.
Eigenschaften
Molekularformel |
C17H17Cl2NO2 |
|---|---|
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-3-12-6-4-5-11(2)17(12)20-16(21)10-22-15-8-7-13(18)9-14(15)19/h4-9H,3,10H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
AGNOOAXBAOPALQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Kanonische SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



